molecular formula C21H22O4 B14792955 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one

4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one

Cat. No.: B14792955
M. Wt: 338.4 g/mol
InChI Key: VTWICSLJQQTHER-UHFFFAOYSA-N
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Description

4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one, also known as oxypeucedanin, is a naturally occurring furanocoumarin. This compound is found in various plants, including species of the genus Angelica and Citrus. It has been studied for its diverse biological activities, including its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and extraction from plant sources. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while substitution reactions can yield various substituted furanocoumarins .

Scientific Research Applications

4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of furanocoumarins and their derivatives.

    Biology: The compound has been studied for its effects on various biological systems, including its potential as an anti-inflammatory and anti-cancer agent.

    Medicine: Research has shown that it may have therapeutic potential in treating conditions such as cancer, inflammation, and microbial infections.

    Industry: It is used in the development of new pharmaceuticals and as a natural product in the cosmetic industry .

Mechanism of Action

The mechanism of action of 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one involves several molecular targets and pathways:

Comparison with Similar Compounds

4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one can be compared with other similar furanocoumarins:

    4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one: Similar structure but different functional groups.

    9-[(3,3-Dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one: Contains a methoxy group at the 4-position.

    ®-9-((3,3-Dimethyloxiran-2-yl)methoxy)-4-methoxyfuro(3,2-g)chromen-7-one: A stereoisomer with a methoxy group at the 4-position .

These compounds share similar core structures but differ in their functional groups and stereochemistry, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[5-(3,3-dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H22O4/c1-13(11-19-21(2,3)25-19)5-4-6-14-15-7-8-20(22)24-18(15)12-17-16(14)9-10-23-17/h5,7-10,12,19H,4,6,11H2,1-3H3

InChI Key

VTWICSLJQQTHER-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC4C(O4)(C)C

Origin of Product

United States

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